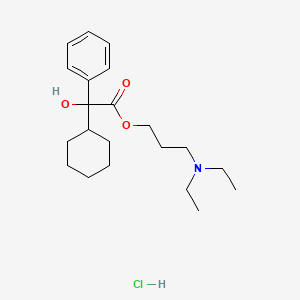
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide, also known as EFVAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular weight of 295.34 g/mol. EFVAC is synthesized using a multi-step process that involves the reaction of various chemical reagents.
科学的研究の応用
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to possess antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
作用機序
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed that 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and can be easily synthesized using standard laboratory techniques. 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide has several potential future directions for research. It has been suggested that 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide may have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide may have potential as an antibacterial and antifungal agent. Further research is needed to fully understand the pharmacokinetic properties and mechanism of action of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide. Additionally, studies are needed to evaluate the efficacy and safety of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide in vivo.
合成法
The synthesis of 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide involves multiple steps. The starting material for the synthesis is 2-fluoroaniline, which is reacted with 4-ethylphenol in the presence of a base to form the intermediate product, 2-(4-ethylphenoxy)aniline. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the final product, 2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide. The reaction scheme is shown below:
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-7-9-13(10-8-12)20-11-16(19)18-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFGAKHHRVIONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)


![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)
![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)
![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)
![2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883862.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B4883870.png)